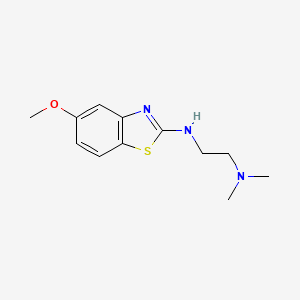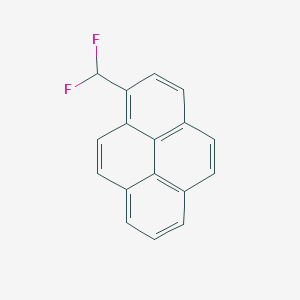
1-(Difluorometil)pireno
Descripción general
Descripción
1-(Difluoromethyl)pyrene is a compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of a difluoromethyl group attached to the pyrene nucleus. Pyrene itself is known for its unique electronic and photophysical properties, making it a valuable component in various fields of research and industry .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively .
Mode of Action
It’s known that the fragmentation of certain compounds yields the difluoromethyl radical, which can add to other compounds . This could potentially be a part of the interaction mechanism of 1-(Difluoromethyl)pyrene with its targets.
Biochemical Pathways
F03, a filamentous soil fungus, was found to degrade pyrene, resulting in the formation of three metabolites: benzoic acid, 3-hydroxybenzoic acid, and acetic acid .
Pharmacokinetics
It’s known that the route of administration can lead to dramatic differences in target-organ toxicity and tumor type as a function of dose and genotype .
Result of Action
It’s known that difluoromethyl compounds can be used to construct c(sp3)–cf2h bonds , which could potentially be a result of 1-(Difluoromethyl)pyrene’s action.
Action Environment
It’s known that environmental factors can influence the degradation of related compounds, such as pyrene .
Análisis Bioquímico
Biochemical Properties
1-(Difluoromethyl)pyrene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target biomolecules.
Cellular Effects
The effects of 1-(Difluoromethyl)pyrene on different types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-(Difluoromethyl)pyrene can modulate the activity of transcription factors, leading to altered gene expression profiles . Additionally, the compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(Difluoromethyl)pyrene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For instance, 1-(Difluoromethyl)pyrene has been shown to inhibit certain cytochrome P450 enzymes, leading to reduced metabolic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-(Difluoromethyl)pyrene can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can significantly impact its long-term effects on cellular function . For example, 1-(Difluoromethyl)pyrene may degrade into various metabolites over time, which can have different biological activities compared to the parent compound . Additionally, prolonged exposure to the compound can lead to changes in cellular responses, such as adaptation or resistance to its effects .
Dosage Effects in Animal Models
The effects of 1-(Difluoromethyl)pyrene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At high doses, 1-(Difluoromethyl)pyrene can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
1-(Difluoromethyl)pyrene is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels within the cell . Additionally, 1-(Difluoromethyl)pyrene can affect lipid metabolism by interacting with lipid-metabolizing enzymes .
Transport and Distribution
The transport and distribution of 1-(Difluoromethyl)pyrene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through passive diffusion or active transport mechanisms . Once inside the cell, 1-(Difluoromethyl)pyrene can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can significantly impact the compound’s biological activity and function .
Subcellular Localization
1-(Difluoromethyl)pyrene exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other metabolic proteins . Additionally, 1-(Difluoromethyl)pyrene can be found in the cytoplasm and nucleus, where it influences gene expression and other cellular processes . The subcellular localization of the compound is regulated by various targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)pyrene can be achieved through several methods. One common approach involves the difluoromethylation of pyrene derivatives. This process typically employs difluoromethylation reagents such as difluorocarbene precursors. The reaction conditions often include the use of metal catalysts to facilitate the transfer of the difluoromethyl group to the pyrene nucleus .
Industrial production methods for 1-(Difluoromethyl)pyrene may involve large-scale difluoromethylation processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The development of non-ozone depleting difluorocarbene reagents has further streamlined the industrial synthesis of this compound .
Análisis De Reacciones Químicas
1-(Difluoromethyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the difluoromethyl group or the pyrene nucleus.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Comparación Con Compuestos Similares
1-(Difluoromethyl)pyrene can be compared to other difluoromethylated aromatic compounds, such as difluoromethylated pyridines and pyrazoles. While these compounds share the presence of a difluoromethyl group, 1-(Difluoromethyl)pyrene is unique due to its polycyclic aromatic structure, which imparts distinct electronic and photophysical properties .
Similar compounds include:
Difluoromethylated pyridines: Known for their applications in medicinal and agricultural chemistry.
Difluoromethylated pyrazoles: Important in the agrochemical industry.
The uniqueness of 1-(Difluoromethyl)pyrene lies in its ability to combine the properties of the difluoromethyl group with the characteristics of the pyrene nucleus, making it a versatile and valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
1-(difluoromethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMSRSKFOPLGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312772 | |
| Record name | 1-(Difluoromethyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-16-3 | |
| Record name | 1-(Difluoromethyl)pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Difluoromethyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


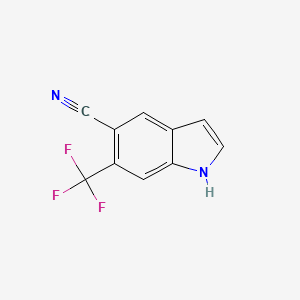
![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1388415.png)


![2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1388420.png)
![3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride](/img/structure/B1388422.png)
![1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide](/img/structure/B1388423.png)
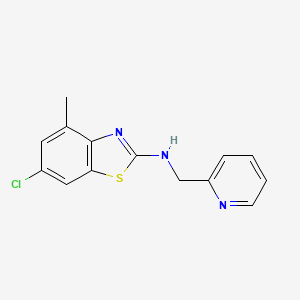
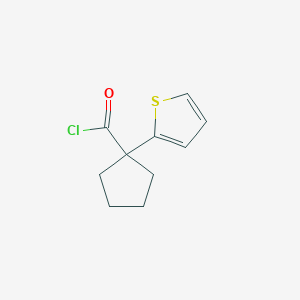
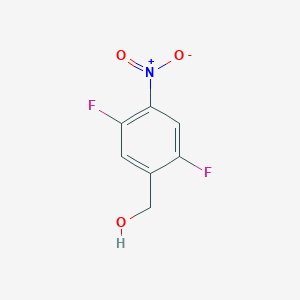
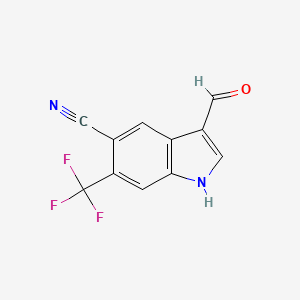
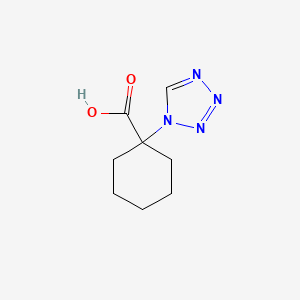
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)
